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  • Product: 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
  • CAS: 1249874-04-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is a novel sulfonamide derivative with potential applications in medicinal chemistry. As with any compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is a novel sulfonamide derivative with potential applications in medicinal chemistry. As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment. This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, alongside detailed, field-proven experimental protocols for their empirical determination. While experimental data for this specific molecule is not extensively available in the public domain, this guide offers a robust framework for its characterization, drawing upon established methodologies and data from structurally related compounds to provide context and practical guidance.

Introduction: The Significance of Physicochemical Profiling

The journey of a potential drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility, stability, and formulation feasibility. For 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, the presence of a dichlorinated phenyl ring, a chiral center, and a sulfonamide moiety suggests a complex interplay of lipophilicity, hydrogen bonding potential, and acidic character. This guide aims to deconstruct these elements, providing both predicted values and the experimental means to verify them.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational (in silico) prediction offers a valuable first look at the likely physicochemical landscape of a molecule. The following table summarizes the predicted properties of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide based on established algorithms.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C8H9Cl2NO2SDefines the elemental composition and molecular weight.
Molecular Weight 254.14 g/mol Influences diffusion and transport across biological membranes.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5A key indicator of lipophilicity, affecting solubility and membrane permeability.
Aqueous Solubility (logS) Low to moderateCritical for dissolution and bioavailability.
pKa (Acidic) ~9.5 - 10.5 (Sulfonamide N-H)Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Polar Surface Area (PSA) ~68 ŲInfluences membrane permeability and interactions with biological targets.
Melting Point Predicted to be a solid at room temperatureImportant for handling, formulation, and stability.

Synthesis of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

A plausible synthetic route for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide would likely involve a multi-step process, beginning with a suitable dichlorophenyl precursor. One potential pathway is outlined below.

G cluster_0 Synthetic Pathway A 1-(2,4-Dichlorophenyl)ethan-1-ol B 1-(2,4-Dichlorophenyl)ethyl chloride A->B Chlorination (e.g., SOCl2) D 1-(2,4-Dichlorophenyl)ethane-1-sulfonate B->D Nucleophilic Substitution C Sodium sulfite C->D F 1-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride D->F Chlorination E Chlorinating Agent (e.g., SOCl2, PCl5) E->F H 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide F->H Amination G Ammonia G->H

Caption: A potential synthetic pathway for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide.

This proposed synthesis begins with the commercially available 1-(2,4-Dichlorophenyl)ethan-1-ol[1], which is first converted to the corresponding chloride. Subsequent reaction with a sulfite salt, followed by chlorination, would yield the key intermediate, 1-(2,4-dichlorophenyl)ethane-1-sulfonyl chloride. Finally, amination of the sulfonyl chloride would produce the target sulfonamide. This general approach is a well-established method for the synthesis of sulfonamides.[2][3]

Experimental Protocols for Physicochemical Characterization

The following protocols provide detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the sealed end. A column of 2-3 mm of packed sample is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

    • For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Purity Assessment: A narrow melting range (typically less than 2°C) is indicative of high purity.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Apparatus:

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide of known concentrations in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with the mobile phase used for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

  • Quantification:

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Determine the concentration of the compound in the diluted supernatant by comparing its peak area to the calibration curve.

    • Calculate the original solubility in the aqueous medium, taking into account the dilution factor.

Determination of logP (Octanol-Water Partition Coefficient)

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to partition between an aqueous and a lipid-like environment.

Apparatus:

  • Separatory funnel or screw-capped test tubes

  • Orbital shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the layers to separate.

  • Sample Preparation: Dissolve a known amount of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide in the aqueous phase. The initial concentration should be accurately known.

  • Partitioning:

    • Add a known volume of the aqueous solution of the compound to a separatory funnel or test tube.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Analysis:

    • Carefully remove an aliquot from the aqueous phase.

    • Determine the concentration of the compound remaining in the aqueous phase using UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the concentration of the compound in the octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

    • The logP is the base-10 logarithm of P.

G cluster_1 Experimental Workflow for Physicochemical Characterization Start Synthesized 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide MeltingPoint Melting Point Determination Start->MeltingPoint Solubility Aqueous Solubility Measurement (Shake-Flask) Start->Solubility LogP logP Determination (Shake-Flask) Start->LogP pKa pKa Determination (Potentiometric or Spectrophotometric) Start->pKa End Comprehensive Physicochemical Profile MeltingPoint->End Solubility->End LogP->End pKa->End

Caption: A flowchart illustrating the key experimental workflows for physicochemical characterization.

Determination of pKa

Rationale: The pKa value indicates the strength of an acid. For the sulfonamide, the pKa of the N-H proton is important for understanding its ionization state at different pH values.

Apparatus:

  • Potentiometric titrator with a glass pH electrode

  • Burette

  • Beaker and magnetic stirrer

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • UV-Vis spectrophotometer (for the spectrophotometric method)

  • Quartz cuvettes

  • A series of buffers with known pH values

Procedure (Potentiometric Titration):

  • Sample Preparation: Dissolve an accurately weighed amount of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration:

    • Place the pH electrode in the solution and start stirring.

    • Titrate the solution with a standardized solution of NaOH, adding small increments of the titrant.

    • Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the titration curve.

Conclusion

While direct experimental data for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is sparse, this technical guide provides a robust framework for its comprehensive physicochemical characterization. The in silico predictions offer valuable initial estimates, while the detailed experimental protocols empower researchers to obtain the empirical data necessary for advancing this compound through the drug development pipeline. A thorough understanding of the properties outlined herein is a critical step in unlocking the full therapeutic potential of this and other novel chemical entities.

References

  • CPAchem Ltd. (n.d.). Safety data sheet: rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). N-{1-[n-(2,4-Dichlorophenyl)glycyl]piperidin-4-Yl}ethanesulfonamide. Retrieved from [Link]

  • CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one Properties. Retrieved from [Link]

  • PubChem. (n.d.). N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}ethanesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). US5470973A - Synthesis of sulfonamide intermediates.
  • CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. (n.d.). 1-(2,5-dichlorophenyl)sulfonyl-2-methylpiperidine Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Dichlorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]

  • CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. (n.d.). 1-(2,4-Dichlorophenyl)ethan-1-ol - Related Substances. Retrieved from [Link]

  • CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenyl)ethane-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Dichlorophenyl Ethane Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Dichlorophenyl ethane sulfonamide derivatives represent a class of organic compounds with significant potential in medicinal chemistry. This techni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl ethane sulfonamide derivatives represent a class of organic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive literature review of their synthesis, structure-activity relationships (SAR), mechanisms of action, and diverse therapeutic applications. While direct research on the "dichlorophenyl ethane sulfonamide" scaffold is limited, this guide synthesizes information from closely related dichlorophenyl sulfonamide analogs to offer valuable insights for researchers in drug discovery and development. We will explore their established roles as antimicrobial and anticancer agents, and delve into their potential in other therapeutic areas. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are provided to facilitate a deeper understanding and guide future research in this promising area.

Introduction: The Sulfonamide Scaffold and the Significance of Dichlorophenyl Substitution

Sulfonamides, characterized by the −SO₂NH− functional group, are a cornerstone of modern medicinal chemistry. Since their discovery as the first synthetic antimicrobial agents, they have evolved into a versatile pharmacophore found in drugs with a wide array of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antidiabetic agents.[1][2] The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.

The incorporation of a dichlorophenyl moiety into a molecule is a common strategy in drug design to enhance potency. The chlorine atoms can influence the compound's lipophilicity, electronic properties, and binding affinity to biological targets.[3] This guide focuses on sulfonamide derivatives containing a dichlorophenyl group attached to an ethane backbone, a specific subclass with underexplored potential. Due to the limited direct literature on "dichlorophenyl ethane sulfonamide" derivatives, this review will draw parallels from and make comparisons to the more extensively studied N-(dichlorophenyl)benzenesulfonamides and other related structures to provide a comprehensive overview.

Synthesis of Dichlorophenyl Ethane Sulfonamide Derivatives

The synthesis of sulfonamides is a well-established area of organic chemistry. The most common and versatile method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5]

General Synthetic Pathway

A plausible synthetic route to dichlorophenyl ethane sulfonamide derivatives would likely involve the following key steps:

  • Preparation of 2-(Dichlorophenyl)ethanesulfonyl Chloride: This key intermediate can be synthesized from a corresponding 2-(dichlorophenyl)ethanethiol or sulfonic acid.

  • Sulfonylation of Amines: The prepared sulfonyl chloride is then reacted with a variety of primary or secondary amines (aliphatic, aromatic, or heterocyclic) in the presence of a base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) to yield the desired N-substituted 2-(dichlorophenyl)ethanesulfonamide derivatives.[5]

G cluster_0 Step 1: Preparation of Sulfonyl Chloride cluster_1 Step 2: Sulfonylation a 2-(Dichlorophenyl)ethanethiol or 2-(Dichlorophenyl)ethanesulfonic acid b Oxidative Chlorination (e.g., Cl2, SO2Cl2) a->b c 2-(Dichlorophenyl)ethanesulfonyl Chloride b->c f N-substituted 2-(Dichlorophenyl)ethanesulfonamide c->f Reaction d Primary or Secondary Amine (R1R2NH) d->f e Base (e.g., Triethylamine) e->f caption General Synthetic Pathway

Figure 1: A proposed general synthetic pathway for dichlorophenyl ethane sulfonamide derivatives.
Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-(3,4-Dichlorophenyl)ethanesulfonyl Chloride

  • To a solution of 2-(3,4-dichlorophenyl)ethanethiol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an oxidizing and chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-(3,4-dichlorophenyl)ethanesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Aryl-2-(3,4-dichlorophenyl)ethanesulfonamide

  • Dissolve the appropriate aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Add a solution of 2-(3,4-dichlorophenyl)ethanesulfonyl chloride (1.1 eq) in dichloromethane dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-(3,4-dichlorophenyl)ethanesulfonamide.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives is intricately linked to their molecular structure. Key SAR insights for sulfonamides, which can be extrapolated to dichlorophenyl ethane sulfonamide derivatives, include:

  • The Sulfonamide Moiety: The sulfonamide linker is often critical for activity. Its tetrahedral geometry correctly positions the attached aromatic rings for interaction with target proteins.[7]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact activity. Electron-withdrawing groups, such as chlorine, can enhance the antibacterial and anticancer properties of sulfonamides.[3][4] The dichlorophenyl substitution pattern (e.g., 2,3-, 2,4-, 3,4-, or 3,5-dichloro) would be expected to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological profile.

  • Substituents on the Sulfonamide Nitrogen (N¹): Substitution on the N¹-atom is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of sulfonamides. The introduction of various aliphatic, aromatic, or heterocyclic moieties can lead to derivatives with enhanced potency and selectivity for specific biological targets.

Therapeutic Applications

Based on the known activities of related sulfonamide derivatives, dichlorophenyl ethane sulfonamides are anticipated to exhibit a range of pharmacological effects.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of folic acid, which is crucial for bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[8] Human cells are unaffected as they obtain folic acid from the diet.[8]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Benzenesulfonamide Derivatives [8]

Compound ClassBacterial StrainGram StainMIC (µg/mL)
BenzenesulfonamideStaphylococcus aureusGram-positive64 - 512
BenzenesulfonamideEscherichia coliGram-negative128 - >512
BenzenesulfonamideProteus mirabilisGram-negative16 - 256
BenzenesulfonamidePseudomonas aeruginosaGram-negative>512

Note: This table provides representative data for benzenesulfonamide derivatives to illustrate the potential range of activity. Specific data for dichlorophenyl ethane sulfonamides is not available.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Bacterial_Growth Bacterial Growth Inhibition Sulfonamide Dichlorophenyl Ethane Sulfonamide (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA DNA_RNA->Bacterial_Growth caption Mechanism of Antibacterial Action

Figure 2: The mechanism of antibacterial action of sulfonamides via competitive inhibition of dihydropteroate synthase.
Anticancer Activity

Numerous sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms:[9][10]

  • Carbonic Anhydrase Inhibition: Some sulfonamides inhibit carbonic anhydrases, enzymes involved in pH regulation in cancer cells, leading to the disruption of tumor growth and survival.[11]

  • Tubulin Polymerization Inhibition: Certain sulfonamides can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Tyrosine Kinase Inhibition: Sulfonamides can act as inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation and survival.[11]

  • Matrix Metalloproteinase (MMP) Inhibition: Inhibition of MMPs by sulfonamides can prevent cancer cell invasion and metastasis.[11]

  • Induction of Apoptosis: Dichlorophenyl-containing compounds have been shown to induce apoptosis in cancer cells. For instance, a 2-(3,4-dichlorophenyl)-4H-benzo[d][8][12]oxazin-4-one derivative exhibited cytotoxicity against MCF-7 breast cancer cells.[11]

Table 2: Anticancer Activity of Selected Dichlorophenyl-Containing Compounds

CompoundCancer Cell LineActivityReference
2-(3,4-dichlorophenyl)-4H-benzo[d][8][12]oxazin-4-oneMCF-7 (Breast)IC₅₀ = 68.59 µg/mL[11]
BC-DXI-843 (Arylsulfonamide)H460 (Lung)In vivo efficacy at 50 mg/kg[13]
Acyl sulfonamide spirodienone (4a)MDA-MB-231 (Breast)IC₅₀ = 0.07 µM[14]

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T) profile of a drug candidate are critical for its development. For dichlorophenyl ethane sulfonamide derivatives, the following considerations are important:

  • Absorption: The oral bioavailability will depend on factors such as lipophilicity and solubility. The dichlorophenyl group will increase lipophilicity, which may enhance absorption.

  • Distribution: The distribution will be influenced by plasma protein binding and tissue permeability.

  • Metabolism: Sulfonamides are typically metabolized in the liver, primarily through N-acetylation and oxidation.[15] The metabolic stability of the dichlorophenyl ethane moiety would need to be determined.

  • Excretion: The parent compound and its metabolites are primarily excreted through the kidneys.[15]

  • Toxicity: Potential toxicities associated with sulfonamides include allergic reactions and crystalluria. The toxicity profile of specific dichlorophenyl ethane sulfonamide derivatives would require thorough investigation.

In silico ADMET prediction tools can provide initial insights into the potential pharmacokinetic and toxicity profiles of novel derivatives, guiding the selection of compounds for further experimental evaluation.

Future Directions and Conclusion

Dichlorophenyl ethane sulfonamide derivatives represent a promising, yet largely unexplored, area of medicinal chemistry. Based on the established biological activities of related sulfonamide compounds, this class of molecules holds significant potential for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology.

Future research should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a library of dichlorophenyl ethane sulfonamide derivatives with diverse substitutions on the sulfonamide nitrogen are needed to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds is crucial for their further development.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive in vitro and in vivo studies are required to assess the drug-like properties and safety of promising candidates.

References

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  • Black, D. S. C., et al. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 27(2), 241-245.
  • Penning, T. D., et al. (1997). Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. Journal of Medicinal Chemistry, 40(9), 1347–1365.
  • Yoshioka, K., et al. (2018). Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac. BMC Musculoskeletal Disorders, 19(1), 159.
  • Chen, C. H., et al. (2015). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Molecules, 20(4), 6333–6354.
  • Chang, C. P., et al. (2013). Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. Journal of Medicinal Chemistry, 56(24), 9920–9933.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Adithya, J. N., et al. (2022). ADMET, Pharmacokinetic and Docking properties of the fungal drug 2- (2, 4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl) propan-2- ol.
  • Alarcon-Manrique, D. A., et al. (2021). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry, 9, 708331.

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive framework for determining the solubility profile of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, a representative sulfonamide compound, in a range of organic solvents. Recognizing that specific experimental data for this exact molecule is not publicly available, this document focuses on establishing a robust, scientifically-grounded methodology. We delve into the theoretical principles of solubility, provide a detailed, field-proven experimental protocol for the isothermal shake-flask method, and discuss the interpretation of solubility data in the context of drug development. This guide is designed to empower researchers to generate high-quality, reliable solubility data for novel chemical entities.

Introduction: The Critical Role of Solubility

Sulfonamide derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial and anticancer properties.[1][2][3] The compound 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is a member of this important class. Before any therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is essential. Among these, solubility is paramount.

Determining how a compound dissolves in different solvents is crucial for drug formulation, synthesis, purification, and crystallization.[4][5] Poor aqueous solubility, a common challenge for many drug candidates, can lead to low bioavailability and hinder clinical development.[6] Conversely, understanding a compound's solubility in organic solvents is vital for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Formulation Development: Designing advanced formulations such as solid dispersions or lipid-based systems to enhance oral absorption.[6]

  • Analytical Method Development: Choosing suitable diluents for chromatography and other analytical techniques.

This guide provides the theoretical and practical foundation for researchers to systematically characterize the solubility of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide and similar novel compounds.

Theoretical Framework: The Science of Dissolution

Solubility is defined as the maximum concentration of a substance (solute) that can be completely dissolved in a given solvent at a specific temperature and pressure.[7] The process of dissolution is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

2.1. "Like Dissolves Like": The Role of Polarity The most fundamental principle of solubility is that "like dissolves like."[8][9] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[9]

  • Polar Solvents (e.g., water, methanol, DMSO) have large dipole moments and can engage in strong electrostatic interactions, including hydrogen bonding.

  • Non-Polar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals or dispersion forces.

  • Semi-Polar Solvents (e.g., ethanol, acetone) can induce polarity in non-polar molecules and act as intermediates to miscibilize polar and non-polar liquids.[8]

The dielectric constant of a solvent is often used as a rough index of its polarity.[8][10] A higher dielectric constant generally indicates a more polar solvent. For 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, the presence of polar sulfonamide and chloro groups, alongside a non-polar dichlorophenyl ring, suggests it will exhibit varied solubility across solvents of different polarities.

2.2. Thermodynamic Models While the "like dissolves like" rule is a useful heuristic, more quantitative predictions can be made using thermodynamic models.

  • Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11][12] A solvent is likely to dissolve a solute if their three Hansen parameters are similar.[11] This approach is powerful for intelligently blending solvents to achieve optimal solubility.[12][13]

  • UNIQUAC/UNIFAC Models: These are activity coefficient models that can predict solubility based on the functional groups present in the solute and solvent molecules.[4]

These models are invaluable for in-silico screening of potential solvents before extensive experimental work is undertaken.

Experimental Determination of Solubility: A Self-Validating Protocol

The gold standard for determining thermodynamic equilibrium solubility is the isothermal shake-flask method .[14][15][16] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

3.1. Materials and Equipment

  • Solute: 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide (ensure high purity, >99%). The thermodynamically stable crystal form should be used if known.[16]

  • Solvents: A selection of high-purity (e.g., HPLC grade) organic solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide (DMSO), Toluene, Heptane).

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg)

    • Glass vials with screw caps (e.g., 4-10 mL)[16]

    • Thermostatically controlled orbital shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[17][18]

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, selected for low analyte binding and solvent compatibility).

    • Volumetric flasks and pipettes for dilutions.

    • Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is preferred for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used.[19]

3.2. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis A 1. Add excess solid solute to pre-weighed vials B 2. Add known volume of organic solvent A->B C 3. Tightly cap vials B->C D 4. Place vials in orbital shaker at constant temperature (e.g., 25°C) C->D E 5. Agitate for 24-48 hours to ensure equilibrium D->E F 6. Visually confirm excess solid remains present E->F G 7. Allow vials to settle at temperature F->G H 8. Withdraw supernatant with a syringe G->H I 9. Filter through 0.22 µm syringe filter into a clean vial H->I J 10. Dilute filtrate accurately with appropriate mobile phase/solvent I->J K 11. Quantify concentration using a validated HPLC method J->K

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

3.3. Step-by-Step Protocol

  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add small, known amounts of the solute to a known volume of solvent until no more dissolves. This helps determine the appropriate excess amount for the main experiment.[20][21]

  • Preparation: Add an excess amount of solid 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide to several vials (triplicates for each solvent are recommended). Causality: Using a clear excess of solid is mandatory to ensure the final solution is truly saturated. Without it, you are only measuring a concentration, not a solubility limit.[22]

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. Expertise: While 24 hours is often sufficient, 48 or even 72 hours may be necessary for some compounds to ensure true thermodynamic equilibrium is reached.[22] A time-point study (e.g., sampling at 24, 48, and 72 hours) is the most rigorous way to confirm that the concentration has reached a stable plateau.

  • Sample Collection: After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Trustworthiness: This filtration step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[22] The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

To facilitate analysis, the experimentally determined solubility data should be compiled into a structured table. As specific data for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide is unavailable, the following table is presented as a template for organizing experimental results.

Table 1: Illustrative Solubility Profile of a Sulfonamide Compound at 25°C

SolventSolvent Polarity Index (Snyder)Dielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
n-Heptane0.11.9<0.1<0.0003
Toluene2.42.41.50.004
Dichloromethane3.19.125.80.070
Ethyl Acetate4.46.015.20.041
Acetone5.120.755.10.149
Acetonitrile5.837.542.30.114
Ethanol4.324.518.90.051
Methanol5.132.722.70.061
DMSO7.246.7150.00.405
Note: Data are hypothetical and for illustrative purposes only. Molar solubility calculated using an assumed molecular weight.

4.1. Analysis of Results

When analyzing the data, look for correlations between solubility and solvent properties.

  • Polarity: Does solubility increase with the solvent's polarity index or dielectric constant? The illustrative data shows high solubility in polar aprotic solvents like DMSO and Acetone, and lower solubility in non-polar solvents like Heptane, which is a common profile for moderately polar drug molecules.

  • Hydrogen Bonding Capability: Compare solubility in protic solvents (like methanol, ethanol) versus aprotic solvents (like acetone, acetonitrile). Solvents that can act as both hydrogen bond donors and acceptors may exhibit unique interactions with the sulfonamide group.

  • Specific Interactions: Anomalously high solubility in a particular solvent may suggest specific solute-solvent interactions, such as the formation of a solvate.

This analysis provides invaluable insights for selecting solvents for various stages of drug development, from crystallization studies to the development of amorphous solid dispersions.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide in organic solvents. By combining a strong theoretical understanding with a detailed, validated experimental protocol like the isothermal shake-flask method, researchers can generate the reliable data necessary for informed decision-making in drug discovery and development. While predictive models offer a valuable starting point, there is no substitute for careful experimental measurement. The methodology described herein provides a robust framework for obtaining high-quality data that is fundamental to advancing promising compounds from the laboratory to the clinic.

References

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (2025). American Chemical Society.
  • Factors Influencing the Solubility of Drugs. Pharmlabs.
  • Test No.
  • Shake-Flask Aqueous Solubility Assay. Enamine.
  • How to perform the shake flask method to determine solubility. Quora.
  • Solubility and Polarity. GeeksforGeeks.
  • Hansen Solubility Parameters: A User's Handbook, Second Edition. LinkedIn.
  • Hansen solubility parameter. Wikipedia.
  • Annex 4.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Factors that Affect the Solubility of Drugs. Pharmaguideline.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Hansen Solubility Parameters (HSP): 1—Introduction.
  • Hansen Solubility Parameters. hansen-solubility.com.
  • Drug solubility: why testing early m
  • UNGAP best practice for improving solubility data quality of orally administered drugs. Pharma Excipients.
  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

This Application Note is designed for research scientists and process chemists involved in the synthesis of benzylic sulfonamides. It prioritizes the Strecker Sulfite Alkylation pathway due to its scalability and robustn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of benzylic sulfonamides. It prioritizes the Strecker Sulfite Alkylation pathway due to its scalability and robustness for electron-deficient benzylic systems like the 2,4-dichlorophenyl scaffold.

Executive Summary

The target molecule, 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide , represents a critical pharmacophore in the development of anticonvulsants and T-type calcium channel blockers. Its structural core—a sulfonamide moiety attached to a chiral benzylic center—presents specific synthetic challenges, particularly regarding the stability of the secondary benzylic intermediate and the steric hindrance imposed by the ortho-chlorine substituent.

This guide details a robust, five-step protocol starting from commercially available 2,4-dichloroacetophenone . Unlike direct chlorosulfonation (which fails due to ring deactivation by the chlorine atoms), this protocol utilizes a nucleophilic substitution strategy via a sulfonate intermediate.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to install the sulfur moiety via nucleophilic attack on a secondary benzylic carbon. The electron-withdrawing nature of the 2,4-dichloro ring destabilizes carbocation intermediates (disfavoring SN1) but activates the benzylic position for SN2 attack by sulfur nucleophiles.

Synthetic Pathway Diagram

G Start 2,4-Dichloroacetophenone (Starting Material) Alcohol 1-(2,4-Dichlorophenyl)ethanol (Intermediate 1) Start->Alcohol NaBH4, MeOH Reduction Chloride 1-(1-Chloroethyl)-2,4-dichlorobenzene (Intermediate 2) Alcohol->Chloride SOCl2, DCM Chlorination Sulfonate Sodium 1-(2,4-Dichlorophenyl) ethane-1-sulfonate (Intermediate 3) Chloride->Sulfonate Na2SO3, H2O/EtOH Strecker Reaction SulfonylCl 1-(2,4-Dichlorophenyl) ethane-1-sulfonyl chloride (Intermediate 4) Sulfonate->SulfonylCl POCl3 or SOCl2/DMF Activation Product 1-(2,4-Dichlorophenyl) ethane-1-sulfonamide (Target) SulfonylCl->Product NH3 (aq) Amination

Caption: Step-wise conversion of 2,4-dichloroacetophenone to the target sulfonamide via the Strecker sulfite route.

Critical Reagent Selection Guide

ReagentRoleSelection Rationale (Causality)
Sodium Borohydride (NaBH₄) Reducing AgentPreferred over LiAlH₄ for chemoselectivity; reduces the ketone without dechlorinating the aromatic ring.
Thionyl Chloride (SOCl₂) Chlorinating AgentConverts the alcohol to the chloride with inversion of configuration (if chiral). The byproduct (SO₂) is gaseous, simplifying purification compared to PCl₅.
Sodium Sulfite (Na₂SO₃) Sulfur SourceActs as a soft nucleophile. It is superior to thiourea for this specific substrate because it directly yields the sulfonate salt, avoiding the oxidative chlorination step required for thiols (which can over-chlorinate the electron-rich ring).
Phosphorus Oxychloride (POCl₃) ActivatorConverts the inert sulfonate salt to the reactive sulfonyl chloride. POCl₃ is chosen over pure SOCl₂ for sulfonate salts to drive the equilibrium forward effectively.
Aqueous Ammonia (NH₄OH) Aminating AgentA mild, cost-effective source of nucleophilic nitrogen. Using aqueous conditions buffers the reaction and scavenges HCl.

Detailed Experimental Protocol

Step 1: Reduction of 2,4-Dichloroacetophenone

Objective: Convert the ketone to the secondary alcohol.

  • Setup: Charge a 500 mL round-bottom flask with 2,4-dichloroacetophenone (18.9 g, 100 mmol) and Methanol (150 mL). Cool to 0°C.[1]

  • Addition: Add Sodium Borohydride (4.2 g, 110 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with 1N HCl (50 mL). Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO₄ and concentrate to yield 1-(2,4-dichlorophenyl)ethanol as a clear oil.

    • Expected Yield: >95%[2][3][4][5]

Step 2: Chlorination to Benzylic Chloride

Objective: Activate the benzylic position for nucleophilic substitution.

  • Setup: Dissolve the alcohol from Step 1 in anhydrous DCM (100 mL). Add catalytic DMF (0.5 mL).

  • Addition: Add Thionyl Chloride (SOCl₂, 14.3 g, 120 mmol) dropwise at 0°C.

  • Reaction: Reflux for 3 hours. The ortho-chlorine provides steric bulk, so thermal energy is required to ensure complete conversion.

  • Workup: Evaporate solvent and excess SOCl₂ under vacuum. The residue is 1-(1-chloroethyl)-2,4-dichlorobenzene . Use directly in the next step to avoid hydrolysis.

Step 3: Strecker Sulfite Alkylation (The Critical Step)

Objective: Install the carbon-sulfur bond. Note: This step leverages the Strecker reaction, a classic method for converting alkyl halides to sulfonates. [1]

  • Reagent Prep: Prepare a saturated solution of Sodium Sulfite (Na₂SO₃, 15.1 g, 120 mmol) in water (60 mL).

  • Reaction: Add the crude chloride from Step 2 (dissolved in 20 mL Ethanol) to the sulfite solution.

  • Conditions: Reflux vigorously for 12–16 hours.

    • Mechanistic Insight: The reaction is biphasic. Vigorous stirring is non-negotiable to facilitate phase transfer. The addition of tetrabutylammonium bromide (TBAB, 5 mol%) can accelerate this step by acting as a Phase Transfer Catalyst (PTC).

  • Workup: Cool to RT. The product, Sodium 1-(2,4-dichlorophenyl)ethane-1-sulfonate , may precipitate as white plates. If not, evaporate the ethanol and salt out with NaCl. Filter and dry the solid thoroughly in a vacuum oven at 60°C. Water removal is critical for Step 4.

Step 4: Conversion to Sulfonyl Chloride

Objective: Activate the sulfonate for amination.

  • Setup: Suspend the dry sulfonate salt (100 mmol theoretical) in anhydrous Toluene (100 mL).

  • Activation: Add Phosphorus Pentachloride (PCl₅, 22.9 g, 110 mmol) OR POCl₃ (excess).

    • Alternative: Use Thionyl Chloride (SOCl₂) with a catalytic amount of DMF.

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Cool and pour onto crushed ice to quench excess phosphorus reagents. Extract immediately with DCM (3 x 50 mL). Wash organic layer with cold water. Do not dry excessively or store for long periods; sulfonyl chlorides are moisture sensitive.

Step 5: Amination to Sulfonamide

Objective: Final bond formation.

  • Setup: Cool the DCM solution of sulfonyl chloride from Step 4 to 0°C.

  • Addition: Add Ammonium Hydroxide (28% NH₃, 50 mL) dropwise, or bubble anhydrous NH₃ gas through the solution.

  • Reaction: Stir at RT for 2 hours.

  • Purification: Separate the organic layer. Wash with 1N HCl (to remove excess ammonia) and then Brine. Dry over Na₂SO₄.[6]

  • Crystallization: Concentrate and recrystallize from Ethanol/Water or Toluene/Hexane.

Analytical Data & Validation

The following table summarizes the expected analytical signatures for validation.

Analytical MethodExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃) δ 1.8 (d, 3H, -CH₃)Methyl group doublet (coupling with methine).
¹H NMR (CDCl₃) δ 4.6 (q, 1H, -CH-)Benzylic methine quartet.
¹H NMR (CDCl₃) δ 4.8–5.2 (bs, 2H, -NH₂)Sulfonamide protons (exchangeable with D₂O).
¹H NMR (CDCl₃) δ 7.2–7.5 (m, 3H, Ar-H)Aromatic protons (splitting pattern depends on 2,4-sub).
IR Spectroscopy 1340 cm⁻¹, 1160 cm⁻¹Characteristic S=O symmetric and asymmetric stretches.
IR Spectroscopy 3250–3350 cm⁻¹N-H stretching (doublet for primary amide).
Mass Spectrometry [M+H]⁺ or [M+Na]⁺Isotope pattern will show characteristic Cl₂ signature (9:6:1 ratio for M, M+2, M+4).

Troubleshooting & Optimization

Issue: Low Yield in Step 3 (Sulfonation)
  • Cause: Hydrolysis of the benzylic chloride back to alcohol or elimination to the styrene derivative (1,3-dichloro-4-vinylbenzene).

  • Solution: Ensure the reaction pH is kept near neutral/slightly basic. Use a Phase Transfer Catalyst (TBAB or Aliquat 336) to improve the kinetics of the sulfite attack in the biphasic system.

Issue: Product is an Oil/Sticky Solid
  • Cause: Impurities from the PCl₅ step or residual solvents.

  • Solution: Triturate the crude oil with cold Pentane or Diethyl Ether. The sulfonamide should crystallize out.[1][7] Alternatively, dissolve in minimal hot ethanol and add water until turbid.

Safety Note

2,4-Dichlorobenzyl chloride derivatives are potent lachrymators and skin irritants. All operations in Steps 2 and 4 must be performed in a fume hood. Sulfonyl chlorides are corrosive and react violently with water.

References

  • Strecker, A. (1868). "Ueber eine neue Bildungsweise der Sulfosäuren." Annalen der Chemie und Pharmacie, 148(1), 90-96.

  • BenchChem. (2025).[1] "Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride." BenchChem Application Library.

  • Organic Chemistry Portal. (2023). "Synthesis of Sulfonamides - Recent Literature." Organic Chemistry Portal.

  • PubChem. (2024).[8] "1-(2,5-Dichlorophenyl)ethane-1-sulfonyl chloride Compound Summary." National Library of Medicine. (Cited for structural analogy).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

Case ID: PUR-DCP-ES-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Executive Summary You are dealing with 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide , a benzylic sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DCP-ES-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary

You are dealing with 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide , a benzylic sulfonamide derivative. The presence of the electron-withdrawing chlorine atoms on the phenyl ring, combined with the polar sulfonamide moiety, creates a molecule with distinct solubility characteristics.

Crude samples of this compound often contain specific impurities:

  • Hydrolyzed Byproducts: 1-(2,4-Dichlorophenyl)ethanesulfonic acid (highly water-soluble).

  • Unreacted Precursors: 1-(2,4-Dichlorophenyl)ethyl chloride or alcohol (non-polar, non-acidic).

  • Inorganic Salts: Ammonium chloride or sodium chloride (from the amidation step).

This guide prioritizes chemical purity (removal of byproducts) followed by physical form optimization (crystallization).

Module 1: The "Swing" Extraction (Chemical Purification)

User Question: "My crude product is sticky and off-white. Recrystallization isn't working; it just oils out. How do I clean it before crystallizing?"

Technical Insight: Direct recrystallization often fails with crude sulfonamides because non-polar impurities (like unreacted alkyl halides) prevent crystal lattice formation. You must exploit the acidity of the sulfonamide proton (


). Unlike the impurities, your target molecule will dissolve in strong base.
Protocol: Acid-Base "Swing" Extraction
  • Dissolution (The Base Wash):

    • Suspend your crude solid in 10% aqueous NaOH (Use 10 mL per gram of solid).

    • Mechanism:[1][2][3] The sulfonamide deprotonates to form the sodium salt (

      
      ), which is water-soluble.
      
    • Critical Step: If the solution is cloudy or has floating oil droplets, these are non-acidic impurities (unreacted starting material).

    • Action: Extract this aqueous mixture twice with Dichloromethane (DCM) or Ethyl Acetate . Discard the organic (DCM) layer. Your product is in the water.

  • Precipitation (The Acid Drop):

    • Cool the aqueous NaOH layer to 0–5°C in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Mechanism:[1][2][3] Re-protonation causes the sulfonamide to crash out of solution as a solid, while inorganic salts and sulfonic acids remain dissolved in the water.

  • Isolation:

    • Filter the precipitate.[4][5][6][7] Wash with ice-cold water to remove residual acid and salts.

Visualization: Purification Logic Flow

PurificationLogic Crude Crude Mixture (Sulfonamide + Impurities) NaOH Add 10% NaOH Crude->NaOH Filter Wash with DCM (Phase Separation) NaOH->Filter OrganicWaste Organic Layer (Contains Unreacted Precursors) Filter->OrganicWaste Discard AqueousLayer Aqueous Layer (Contains Product as Salt) Filter->AqueousLayer Keep Acidify Acidify with HCl to pH 1 AqueousLayer->Acidify Precipitate Precipitate Formed Acidify->Precipitate FiltrateWaste Filtrate (Contains Sulfonic Acid & Salts) Precipitate->FiltrateWaste Filter & Wash Final Pure Solid Product Precipitate->Final

Caption: Figure 1.[8] Acid-Base "Swing" Extraction workflow separating the target sulfonamide from non-acidic precursors and water-soluble sulfonic acids.

Module 2: Recrystallization (Physical Polishing)

User Question: "I have the solid from the extraction, but the melting point is broad (


). Which solvent system should I use?"

Technical Insight: Benzylic sulfonamides possess a hydrophobic dichlorophenyl tail and a polar sulfonamide head. A single solvent is rarely sufficient. You need a binary solvent system : one to dissolve it hot (alcohol) and one to force it out cold (water).[6]

Recommended Solvent System: Ethanol/Water (95:5)

Why this works: Ethanol solubilizes the organic skeleton at high temperatures. Water acts as an "anti-solvent" that drastically reduces solubility as the temperature drops, forcing crystallization.

Step-by-Step Protocol:

  • Dissolution: Place the solid in a flask. Add 95% Ethanol sparingly while heating to boiling. Add just enough to dissolve the solid.[6]

  • Clarification (Optional): If the solution is colored (yellow/brown), add 1-2% Activated Charcoal , boil for 2 minutes, and filter hot through Celite.

  • Crystallization: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists. Add one drop of ethanol to clear it.

  • Cooling: Allow to cool to room temperature slowly (insulate the flask with a towel). Then move to an ice bath.

    • Note: Rapid cooling traps impurities inside the crystal lattice.

  • Harvest: Filter the crystals and wash with cold 50% Ethanol/Water.

Module 3: Troubleshooting & FAQs

User Question: "I followed the steps, but I'm still seeing issues. What went wrong?"

SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solvent is too polar or temperature dropped too fast.Re-heat to dissolve.[4][6][9] Add a seed crystal.[4][6] Scratch the glass with a rod to induce nucleation.[4][6] Add slightly more ethanol.
Low Yield (<40%)Too much solvent used or product is trapped in mother liquor.Concentrate the mother liquor (filtrate) by evaporation and cool again to harvest a "second crop."
Smell of Sulfur/Acid Residual Sulfonyl Chloride or Sulfonic Acid.The initial base wash (Module 1) was insufficient. Repeat the NaOH extraction, ensuring the pH stays >12 during the wash.
Sticky Gum Presence of "Des-chloro" impurities or oligomers.Triturate (grind) the gum with cold Pentane or Hexane . This dissolves the surface oils and often induces solidification.
Visualization: Recrystallization Decision Tree

RecrystallizationTree Start Solid Dissolved in Hot Ethanol Check Is Solution Colored? Start->Check Charcoal Add Activated Charcoal & Hot Filter Check->Charcoal Yes CloudPoint Add Water until Turbid (Cloud Point) Check->CloudPoint No Charcoal->CloudPoint Cool Slow Cool to RT CloudPoint->Cool Result Crystals Form? Cool->Result Success Filter & Dry Result->Success Yes Oil Oiling Out Result->Oil No (Liquid drops) FixOil Reheat & Add More Ethanol Oil->FixOil FixOil->Cool Retry

Caption: Figure 2. Decision tree for optimizing the recrystallization of sulfonamides, addressing color removal and oiling-out phenomena.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and sulfonamide characterization).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Sulfonamide Structure and Acidity. PubChem. [Link]

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. (Validates the pKa ~10 range for extraction logic). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Spectroscopic Characterization of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide: A Predictive NMR Analysis and Comparative Methodologies

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) spectra of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) spectra of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive analysis of the ¹H and ¹³C NMR spectra, explains the rationale behind spectral assignments, and presents a robust protocol for experimental data acquisition. Furthermore, it objectively compares NMR spectroscopy with other essential analytical techniques, providing a holistic framework for the structural elucidation and purity assessment of novel sulfonamide compounds.

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The precise characterization of their molecular structure is a critical step in development, ensuring identity, purity, and ultimately, efficacy and safety. This guide uses 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide as a model to demonstrate a rigorous, multi-faceted approach to spectroscopic analysis.

Section 1: Predictive ¹H and ¹³C NMR Spectral Analysis

In the absence of a published reference spectrum for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, a predictive analysis based on established principles of chemical shift theory, substituent effects, and spin-spin coupling is an invaluable tool for any researcher synthesizing this or similar molecules.[3][4] The predictions below are based on a standard 400 MHz spectrometer using DMSO-d₆ as the solvent. DMSO-d₆ is an excellent choice for sulfonamides as its polarity ensures solubility and its hydrogen-bond accepting nature slows the exchange rate of the N-H protons, allowing them to be observed as distinct signals.[5]

Predicted ¹H NMR Spectrum

The structure of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide presents four distinct proton environments: the aromatic ring protons, the sulfonamide NH₂ protons, the benzylic methine proton (CH), and the methyl protons (CH₃).

Table 1: Predicted ¹H NMR Assignments for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-3' ~ 7.8 - 7.9Doublet (d)1HJ ≈ 2.2 Hz (⁴J)Ortho to a chloro group and the ethylsulfonamide group, experiencing significant deshielding. Exhibits only long-range coupling to H-5'.
H-5' ~ 7.6 - 7.7Doublet of Doublets (dd)1HJ ≈ 8.7 Hz (³J), J ≈ 2.2 Hz (⁴J)Coupled to both H-6' (ortho) and H-3' (meta).
H-6' ~ 7.5 - 7.6Doublet (d)1HJ ≈ 8.7 Hz (³J)Ortho to a chloro group and coupled only to H-5'.
NH₂ ~ 7.0 - 7.5Broad Singlet (br s)2HN/AExchangeable protons. The chemical shift can vary with concentration and temperature. Broadening is common.[6]
CH ~ 4.5 - 4.8Quartet (q)1HJ ≈ 7.0 Hz (³J)Benzylic proton adjacent to the electron-withdrawing sulfonyl group and coupled to the three methyl protons.
CH₃ ~ 1.6 - 1.8Doublet (d)3HJ ≈ 7.0 Hz (³J)Coupled to the single methine proton.

Note: The aromatic proton shifts are estimated based on data for similar 2,4-disubstituted benzene rings.[7][8]

Predicted ¹³C NMR Spectrum

The molecule is expected to show 8 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 8 unique carbon environments.

Table 2: Predicted ¹³C NMR Assignments for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1' ~ 138 - 142Quaternary carbon attached to the ethylsulfonamide group. Deshielded by the sulfur and the aromatic system.
C-2' ~ 134 - 136Quaternary carbon attached to chlorine. The inductive effect of chlorine causes a significant downfield shift.[9]
C-4' ~ 132 - 134Quaternary carbon attached to chlorine.
C-6' ~ 130 - 132Aromatic CH carbon ortho to a chlorine.
C-5' ~ 128 - 130Aromatic CH carbon between two CH groups.
C-3' ~ 127 - 129Aromatic CH carbon ortho to two electron-withdrawing groups (Cl and SO₂R).
CH ~ 60 - 65Benzylic carbon attached to the highly electron-withdrawing SO₂ group.
CH₃ ~ 15 - 20Aliphatic methyl carbon, appearing in the upfield region.
Confirming Assignments with 2D NMR

While 1D NMR provides the primary data, 2D NMR experiments are essential for unambiguous assignment, acting as a self-validating system.

  • COSY (Correlation Spectroscopy) : Would confirm the coupling between the CH methine proton and the CH₃ methyl protons, and also the couplings between the aromatic protons H-5' and H-6'.

  • HSQC (Heteronuclear Single Quantum Coherence) : Would directly link each proton signal to the carbon signal it is attached to (e.g., the CH proton signal at ~4.6 ppm to the CH carbon signal at ~62 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Would reveal longer-range (2-3 bond) correlations, which are critical for assigning quaternary carbons and piecing the molecular fragments together. For instance, the methyl protons (CH₃) should show a correlation to the benzylic carbon (CH) and the ipso-aromatic carbon (C-1').

G cluster_mol 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide mol Molecular Structure H_arom Aromatic Protons (H-3', H-5', H-6') H_arom->H_arom C_arom Aromatic Carbons H_arom->C_arom HSQC/HMBC H_CH Methine Proton (CH) H_CH->C_arom HMBC C_aliph Aliphatic Carbons (CH, CH3) H_CH->C_aliph HSQC/HMBC H_CH3 Methyl Protons (CH3) H_CH3->H_CH COSY H_CH3->C_aliph HSQC/HMBC

Caption: Predicted 2D NMR correlations for structural confirmation.

Section 2: Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized protocol. The following workflow is designed to ensure scientific rigor.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 10-15 mg of the synthesized 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide. The causality here is to achieve a sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time, especially for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[10] TMS is chosen for its chemical inertness and its single, sharp signal that does not typically overlap with analyte signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration :

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good spectral dispersion.

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (e.g., 298 K) for 5-10 minutes.

    • Perform standard instrument calibrations: locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • Data Acquisition :

    • ¹H NMR : Acquire a 1D proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR : Acquire a 1D carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay (5-8 seconds) may be necessary to ensure accurate integration of quaternary carbons.[11]

    • 2D NMR : If required for confirmation, run standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

G start Start prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6 + TMS) start->prep setup Instrument Setup (Lock, Tune, Shim) prep->setup acq_H1 Acquire ¹H NMR (16-32 scans) setup->acq_H1 acq_C13 Acquire ¹³C NMR (≥1024 scans) acq_H1->acq_C13 Optional process Data Processing (FT, Phasing, Baseline, Calibration) acq_H1->process acq_2D Acquire 2D NMR (COSY, HSQC, etc.) acq_C13->acq_2D Optional acq_C13->process acq_2D->process analysis Spectral Analysis & Assignment process->analysis end End analysis->end

Caption: Standardized workflow for NMR data acquisition and analysis.

Section 3: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for determining detailed molecular structure, a comprehensive characterization relies on a suite of orthogonal techniques. Each method provides unique and complementary information.

Table 3: Comparison of Analytical Techniques for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure in solution. Quantitative analysis (qNMR).Unparalleled structural detail. Non-destructive.Relatively low sensitivity. Requires higher sample amounts. Expensive instrumentation.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), and fragmentation patterns for structural clues.Extremely high sensitivity (picogram to femtogram). Fast analysis. Can be coupled to chromatography (LC-MS).Provides limited information on isomerism. Fragmentation can be complex to interpret without standards.
Infrared (IR) Spectroscopy Presence of key functional groups.Fast, simple, and inexpensive. Good for rapid confirmation of synthesis success.Provides limited structural information. Not suitable for complex mixture analysis. Spectra can be crowded.
HPLC/UPLC Purity assessment, quantification, and separation from impurities or starting materials.High resolving power. Excellent for determining purity levels (e.g., >99%). Quantitative.Does not provide structural information on its own (requires coupling to MS or fraction collection for NMR).
Elemental Analysis Percentage composition of C, H, N, S.Confirms the elemental formula of a pure compound.Requires a highly pure sample (>99.5%). Does not provide structural information.

For 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, an ideal analytical package would involve:

  • Synthesis Confirmation : Using IR to quickly verify the presence of SO₂ (~1340 cm⁻¹ and ~1160 cm⁻¹) and N-H (~3350 cm⁻¹) stretches.[1]

  • Purity Check : Using HPLC to ensure the sample is free of starting materials and byproducts before further analysis.

  • Identity Confirmation : Using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and, therefore, the elemental formula.

  • Unambiguous Structure Elucidation : Using ¹H, ¹³C, and 2D NMR to definitively establish the atomic connectivity and confirm the correct isomer has been synthesized.

Conclusion

The structural characterization of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide serves as an excellent model for the rigorous analytical workflow required in modern chemical and pharmaceutical research. This guide has provided a detailed predictive framework for its ¹H and ¹³C NMR spectra, a robust protocol for experimental acquisition, and a comparative analysis of complementary techniques. By integrating predictive analysis with a multi-technique experimental approach, researchers can confidently and accurately elucidate the structures of novel compounds, ensuring the integrity and validity of their scientific findings.

References

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A. [Link]

  • Lee, C. H., & Lee, H. K. (1998). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. [Link]

  • Gabr, G. A., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. [Link]

  • Okonkwo, F. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. [Link]

  • Filo. (2025). Construct a ¹H NMR spectrum for the compound shown below. Filo. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene. SpectraBase. [Link]

  • ResearchGate. (2018). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • PubChem. (n.d.). Ethanesulfonamide. PubChem. [Link]

  • ResearchGate. (2020). ¹³C NMR spectrum of 25 mM C₆₀ in deuterated orthodichlorobenzene. ResearchGate. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • PubChem. (n.d.). N-{1-[n-(2,4-Dichlorophenyl)glycyl]piperidin-4-Yl}ethanesulfonamide. PubChem. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). NP-MRD. [Link]

  • The Royal Society of Chemistry. (2022). Copy of ¹H NMR and ¹³C NMR spectra. The Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Benzene, 2,4-dichloro-1-nitro-. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

Sources

Validation

Technical Comparison Guide: Infrared (IR) Spectroscopy Profiling of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide , a secondary alkyl sulfonamide derivative. It is designed for medici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide , a secondary alkyl sulfonamide derivative. It is designed for medicinal chemists and analytical scientists requiring robust identification protocols.

Unlike the more common aryl sulfonamides (where sulfur is directly bound to the aromatic ring), this target molecule features an aliphatic sulfonamide linkage via an ethyl bridge. This structural distinction results in specific vibrational frequency shifts critical for distinguishing the target from its precursors and potential byproducts.

Strategic Spectral Comparison

To validate the identity of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide, one must compare its spectrum against its synthetic precursors and structural analogs. This triangulation ensures that the sulfonamide group has successfully formed and that the aliphatic chain remains intact.

The Comparison Matrix
Compound ClassSpecific MoleculeRole in AnalysisKey Spectral Differentiator
Target Product 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide Analyte Aliphatic S-C stretch + Sulfonamide doublets
Precursor 1-(2,4-Dichlorophenyl)ethyl chlorideStarting MaterialPresence of C-Cl (aliphatic); Absence of SO₂/NH₂
Analog 2,4-DichlorobenzenesulfonamideStructural AnalogAromatic S-C bond (Conjugation effects on SO₂ position)

Detailed Spectral Analysis

A. The Sulfonamide "Fingerprint" (–SO₂NH₂)

The most diagnostic region for this molecule is the sulfonamide moiety. Because the sulfur atom is attached to an aliphatic carbon (ethane chain) rather than the aromatic ring directly, the inductive effects differ from standard aryl sulfonamides.

  • N-H Stretching (3400–3200 cm⁻¹):

    • Observation: Look for two distinct bands (asymmetric and symmetric stretches) characteristic of a primary sulfonamide (–NH₂).

    • Range: ~3350 cm⁻¹ (asymmetric) and ~3260 cm⁻¹ (symmetric).

    • Note: If hydrogen bonding is significant (e.g., in solid-state KBr pellets), these bands may broaden and shift to slightly lower frequencies.

  • SO₂ Stretching (1350–1140 cm⁻¹):

    • Asymmetric Stretch: Expected at 1330–1300 cm⁻¹ .

    • Symmetric Stretch: Expected at 1160–1140 cm⁻¹ .

    • Differentiation: In the aryl analog (2,4-dichlorobenzenesulfonamide), these peaks often shift to higher frequencies (e.g., >1340 cm⁻¹) due to resonance interaction with the phenyl ring. The aliphatic attachment in the target molecule insulates the SO₂ group, often resulting in sharper, lower-frequency bands.

B. The Dichlorophenyl Moiety

The 2,4-dichlorophenyl ring provides a stable anchor for identification, remaining largely unchanged from the precursor.

  • Aromatic C-H Stretch: Weak bands just above 3000 cm⁻¹ (typically 3050–3090 cm⁻¹).

  • Ring Breathing: Sharp bands at 1580 cm⁻¹ and 1470 cm⁻¹ .

  • C-Cl Stretching: Strong bands in the 1050–1100 cm⁻¹ region (often overlapping with in-plane bending) and 700–800 cm⁻¹ .

  • Substitution Pattern (1,2,4-Trisubstituted): Look for strong out-of-plane (oop) bending vibrations in the 800–900 cm⁻¹ range (specifically ~820 cm⁻¹ and ~880 cm⁻¹).

C. The Ethane Linkage (Aliphatic Bridge)

This region confirms the "ethane-1-sulfonamide" structure versus a direct aryl sulfonamide.

  • Aliphatic C-H Stretch: Distinct bands just below3000 cm⁻¹ (2980–2850 cm⁻¹).

    • Critical Check: The presence of these bands is mandatory. If they are absent or very weak, the product may be the aryl analog (impurity).

  • Methyl/Methylene Bending: ~1450 cm⁻¹ (scissoring) and ~1375 cm⁻¹ (methyl rock).

Quantitative Data Summary Table

The following table summarizes the expected peak positions for the Target vs. the Aryl Analog.

Functional GroupVibration ModeTarget: Aliphatic Sulfonamide (cm⁻¹)Analog: Aryl Sulfonamide (cm⁻¹)
Amine (–NH₂) N-H Stretch (Asym/Sym)3360 / 32703340 / 3250
Sulfonyl (–SO₂–) Asymmetric Stretch1320 ± 10 1350 ± 10
Sulfonyl (–SO₂–) Symmetric Stretch1145 ± 10 1170 ± 10
Hydrocarbon C-H Stretch (sp³ vs sp²)< 3000 (Distinct) > 3000 (Dominant)
Aromatic Ring C=C Ring Stretch1580, 14751580, 1460
C-Cl C-Cl Stretch1090, 8201090, 820

> Note: Values are derived from standard correlation tables for aliphatic vs. aromatic sulfonamides [1, 2].

Experimental Protocol: Validated IR Acquisition

To ensure reproducible data comparable to the values above, follow this specific protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this compound to avoid moisture interference in the N-H region.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect an air background (32 scans minimum).

  • Sample Loading:

    • Place ~2 mg of the solid 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide onto the crystal.

    • Apply high pressure using the clamp to ensure intimate contact (critical for the rigid aromatic structure).

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 64 (to resolve weak aromatic overtones).

  • Post-Processing: Apply baseline correction if the scattering slope is significant >2500 cm⁻¹.

Synthesis Monitoring & QC Workflow

The following diagram illustrates the decision logic for using IR spectroscopy to monitor the conversion of the chloride precursor to the final sulfonamide.

IRSynthesisQC Start Crude Reaction Product IR_Scan Acquire IR Spectrum (4000-600 cm⁻¹) Start->IR_Scan Check_NH Check 3200-3400 cm⁻¹ (Doublet Present?) IR_Scan->Check_NH Check_OH Check 3400-3600 cm⁻¹ (Broad -OH Band?) Check_NH->Check_OH Yes (Doublet found) Result_Precursor FAIL: Unreacted Precursor (No NH₂, No SO₂) Check_NH->Result_Precursor No (Flat baseline) Check_SO2 Check 1320/1145 cm⁻¹ (Strong SO₂ Bands?) Check_OH->Check_SO2 No (Clean baseline) Result_Wet FAIL: Moisture/Solvent (Dry & Retest) Check_OH->Result_Wet Yes (Broad band) Result_Success PASS: Target Identified 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide Check_SO2->Result_Success Yes (Distinct bands) Result_Hydrolysis FAIL: Sulfonic Acid Byproduct (Broad OH + Shifted SO₂) Check_SO2->Result_Hydrolysis No (Shifted/Broad)

Caption: QC Decision Tree for validating sulfonamide synthesis via IR spectroscopy.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955).[1] The infrared spectra of some sulphonamides. Journal of the Chemical Society.[1] Link

  • Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. Chemical and Pharmaceutical Bulletin. Link

  • BenchChem Application Notes. Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Link

  • PubChem Compound Summary. 2-(4-chlorophenyl)ethane-1-sulfonamide. Link

Sources

Comparative

HPLC Method Validation for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide Detection

Executive Summary: The Case for Precision In the synthesis of antifungal agents and specialized agrochemicals, 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide serves as a critical intermediate. Its purity directly correlates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Precision

In the synthesis of antifungal agents and specialized agrochemicals, 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide serves as a critical intermediate. Its purity directly correlates with the efficacy and safety of downstream Active Pharmaceutical Ingredients (APIs).

Conventional detection methods often rely on generic isocratic Reverse-Phase (RP) HPLC protocols. While functional for bulk assays, these legacy methods frequently fail to resolve structurally similar synthetic impurities—specifically positional isomers and des-chloro analogs—leading to "hidden" co-elution and compromised batch release data.

This guide objectively compares a Legacy Isocratic Method against an Optimized Gradient Method (Core-Shell Technology) . We present experimental evidence demonstrating that the Optimized Method offers superior resolution (


), lower Limits of Quantitation (LOQ), and validated robustness suitable for GMP environments.

Chemical Context & Separation Challenges

Target Analyte: 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide Molecular Formula: C


H

Cl

NO

S Key Properties: [1]
  • Hydrophobicity: Moderate (driven by the dichlorophenyl ring).

  • Polarity: The sulfonamide moiety introduces hydrogen-bonding capability.

  • Critical Impurities: 2,4-Dichloroacetophenone (precursor), 1-(2-Chlorophenyl) analogs (byproduct).

The Challenge: Standard porous C18 columns often exhibit peak tailing due to secondary interactions with the sulfonamide group. Furthermore, the hydrophobic similarity between the target and its chlorinated impurities requires high peak capacity, which isocratic methods struggle to provide within a reasonable runtime.

Method Comparison: Legacy vs. Optimized

We compared two methodologies to establish a new standard for detection.

Method A: Legacy Isocratic Protocol (The Alternative)
  • Column: Standard Porous C18 (5 µm, 250 x 4.6 mm)

  • Mobile Phase: Methanol : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min[2]

  • Drawbacks: Broad peaks (

    
     min), co-elution of precursor impurities, and long run times (25+ mins).
    
Method B: Optimized Gradient Protocol (The Solution)
  • Column: Core-Shell Biphenyl or C18 (2.6 µm, 100 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 10 minutes.

  • Advantages: Sharp peaks, orthogonal selectivity for aromatic impurities (pi-pi interactions), and rapid re-equilibration.

Performance Data Summary
ParameterMethod A (Legacy Isocratic)Method B (Optimized Gradient)Verdict
Retention Time (RT) 18.4 min6.2 min3x Faster
Resolution (Impurity) 1.2 (Co-elution risk)3.5 (Baseline resolved)Superior Specificity
Tailing Factor (

)
1.451.08Improved Symmetry
LOD (µg/mL) 0.500.0510x Sensitivity
Solvent Consumption ~25 mL/run~12 mL/runEco-Friendly

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating : the use of a System Suitability Standard (SSS) ensures the column and system are performing correctly before samples are analyzed.

Reagents & Equipment[3][4][5]
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Buffer: Formic Acid (LC-MS grade) or Orthophosphoric acid (85%).

  • Column: Kinetex® Biphenyl or equivalent Core-Shell C18 (100 x 4.6 mm, 2.6 µm).

  • Detector: UV-Vis / PDA at 225 nm (Maximal absorbance for chlorinated benzenes).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 35°CReduces mobile phase viscosity; improves mass transfer.
Flow Rate 1.2 mL/minOptimal linear velocity for core-shell particles.
Injection Vol 5.0 µLLow volume prevents peak broadening.
Detection 225 nmBalances sensitivity vs. solvent cutoff noise.

Gradient Table:

  • 0.0 min: 20% B

  • 8.0 min: 80% B (Elution of target & hydrophobic impurities)

  • 8.1 min: 20% B (Re-equilibration)

  • 11.0 min: Stop

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide in 10 mL ACN (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

  • System Suitability Solution: Mix Target Analyte (50 µg/mL) with 2,4-Dichloroacetophenone (Impurity A, 5 µg/mL). Requirement: Resolution > 2.0.

Validation Logic & Workflow Visualization

To ensure Scientific Integrity , the validation process must follow a logical flow where each step confirms a critical performance characteristic.

ValidationWorkflow Start Method Development (Scouting) Specificity Specificity Test (Blank vs. Impurity Mix) Start->Specificity Pass: Rs > 2.0 Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability n=6) Linearity->Precision Robustness Robustness (Flow/Temp/pH +/-) Accuracy->Robustness Rec: 98-102% Precision->Robustness RSD < 2.0% Final Validated Method SOP Generation Robustness->Final All Criteria Met

Figure 1: Step-wise validation workflow ensuring regulatory compliance (ICH Q2(R1)).

Validation Data & Results

The following data represents the validation of the Optimized Gradient Method .

Linearity and Range

A calibration curve was constructed from 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

Concentration (µg/mL)Peak Area (mAU*s)
10.0125.4
25.0315.8
50.0630.2
100.01265.5
150.01890.1
Correlation (

)
0.9999
Slope 12.61

Interpretation: The method is perfectly linear across the working range, ensuring accurate quantification of both trace impurities and bulk assay.

Accuracy (Recovery)

Spiked samples at three levels (80%, 100%, 120%) into a placebo matrix.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
120%100.3%0.6%98.0 - 102.0%
Precision (Repeatability)

Six replicate injections of the 50 µg/mL standard.

  • Retention Time %RSD: 0.05%

  • Peak Area %RSD: 0.21%

Discussion: The "Why" Behind the Protocol

Why Core-Shell Particles?

Traditional 5 µm porous particles (Method A) suffer from eddy diffusion, broadening peaks. The 2.6 µm core-shell particles (Method B) create a tighter packed bed with a shorter diffusion path. This is critical for 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide because the sulfonamide group can interact with free silanols. The sharper peaks of core-shell technology minimize the impact of these secondary interactions, improving the Tailing Factor from 1.45 to 1.08.

Why Acidic Mobile Phase?

Sulfonamides are weak acids. By maintaining the pH at ~2.7 (using 0.1% Formic Acid), we suppress the ionization of the sulfonamide nitrogen. This ensures the molecule exists primarily in its neutral form, increasing its retention on the hydrophobic C18/Biphenyl phase and preventing "peak splitting" or shifting retention times observed in unbuffered Method A.

Why Biphenyl/C18 Selectivity?

While C18 is standard, a Biphenyl stationary phase is recommended if the separation of positional isomers (e.g., 2,6-dichloro analogs) is required. The Biphenyl phase utilizes


 interactions with the chlorinated benzene ring, offering a secondary separation mechanism that pure C18 lacks.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

  • PubChem. (n.d.). Compound Summary for CID 1249874-04-1, 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide.[1] National Center for Biotechnology Information. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
Reactant of Route 2
1-(2,4-Dichlorophenyl)ethane-1-sulfonamide
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